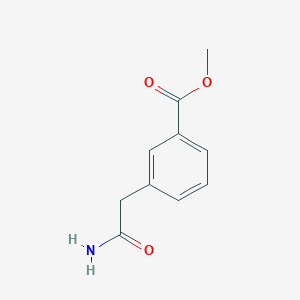
(S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid is an organic compound that features a naphthalene ring attached to an amino acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid typically involves the use of naphthalen-2-ylmethanol as a starting material. The process includes several steps such as protection of functional groups, formation of intermediates, and final deprotection to yield the desired product. Common reagents used in these reactions include tetrahydrofuran, triethylamine, and dimethylaminopyridine .
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may be carried out using reducing agents to remove oxygen or add hydrogen atoms.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthalen-2-yl ketones, while reduction may produce naphthalen-2-yl alcohols.
Applications De Recherche Scientifique
(S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins involved in cellular processes .
Comparaison Avec Des Composés Similaires
- (S)-2-Amino-3-(naphthalen-2-yl)propanoic acid
- (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride
Comparison: Compared to similar compounds, (S)-3-Amino-2-(naphthalen-2-ylmethyl)propanoic acid is unique due to its specific structural configuration and the presence of the naphthalene ring.
Propriétés
Formule moléculaire |
C14H15NO2 |
|---|---|
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
(2S)-2-(aminomethyl)-3-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C14H15NO2/c15-9-13(14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13H,8-9,15H2,(H,16,17)/t13-/m0/s1 |
Clé InChI |
VGGPAIUIZHYAIQ-ZDUSSCGKSA-N |
SMILES isomérique |
C1=CC=C2C=C(C=CC2=C1)C[C@@H](CN)C(=O)O |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)CC(CN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-sulfamoylbenzamide](/img/structure/B13993475.png)

![4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B13993491.png)
![2,6,10-Trihydroxy-4-methoxybenzo[pqr]tetraphene-5,12-dione](/img/structure/B13993493.png)
![4-Methyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B13993495.png)
![6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole](/img/structure/B13993501.png)


![3-[(2,6-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B13993519.png)
![2-ethoxy-2-methyl-5-(trityloxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B13993520.png)
